molecular formula C28H41NO6 B1164690 Prostaglandin D2 Dopamine

Prostaglandin D2 Dopamine

Número de catálogo: B1164690
Peso molecular: 487.6
Clave InChI: LAUDQVBGQWVXEM-KCTPEUGASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Prostaglandin D2 (PGD2;  Item No. 12010), the major eicosanoid product of mast cells in the immune system, is also produced in the brain where it is involved in sleep regulatory mechanisms. Further pharmacological actions include inhibition of platelet aggregation, relaxation of vascular smooth muscle, and regulation of reproductive development. Dopamine-containing neurons in the brain are involved in reward-motivated behavior, motor control, and hormone release. Peripheral, paracrine actions of dopamine include the control of vasodilation, sodium excretion, insulin production, gastrointestinal motility, and the activity of lymphocytes. Catecholamines are known to stimulate prostanoid synthesis by acting as co-substrates. PGD2 dopamine is a conjugate of the neurotransmitter dopmaine and PGD2. It can be used to study the biological function of PGD2 in the brain and periphery.

Análisis De Reacciones Químicas

Prostaglandin D₂ (PGD₂)

  • Structure : A lipid-derived eicosanoid synthesized from arachidonic acid via cyclooxygenase (COX) and prostaglandin D synthase (PTGDS).

  • Receptors :

    • DP₁ (PTGDR1) : Coupled to Gₛα, increases cAMP via adenylate cyclase activation .

    • DP₂ (PTGDR2) : Coupled to Gᵢα, reduces cAMP and increases intracellular calcium via inositol phosphate signaling .

Dopamine (DA)

  • Structure : A catecholamine neurotransmitter derived from tyrosine.

  • Receptors :

    • D₂ receptors (D2R) : Inhibitory Gᵢ/o-coupled receptors that reduce cAMP, modulate calcium channels, and regulate dopamine synthesis, release, and neuronal excitability .

PGD₂ Modulation of Neuronal Activity

  • PGD₂ binds to DP₁ receptors on neuroblastoma cells, activating adenylate cyclase and elevating cAMP, which potentiates synaptic plasticity .

  • In hypothalamic neurons, PGD₂ excites acetylcholine-sensitive cells and modulates noradrenaline responses, indirectly influencing dopaminergic pathways .

Dopamine Regulation via Prostaglandin E₂ (PGE₂)

  • While PGD₂ itself does not directly interact with dopamine receptors, its metabolite PGE₂ amplifies both D₁ and D₂ receptor signaling through EP1 receptors :

    MechanismEffect on Dopamine SignalingSource
    PGE₂ production via D₁/D₂ activation↑ cAMP and DARPP-32 phosphorylation
    EP1 receptor knockoutAttenuated locomotor response to cocaine
    EP1 activation in striatal neuronsRestores D₁-mediated phosphorylation

PGD₂ in Neuroinflammation and Aversion

  • Inflammation-induced PGE₂ (downstream of COX/PGD₂ pathways) activates EP1 receptors on striatal D₁ neurons, inhibiting dopaminergic cells via GABAergic signaling. This mechanism underlies inflammation-associated aversion .

D₂ Receptor Structural Insights

  • Crystal structures of D₂R bound to antipsychotics (e.g., risperidone) reveal dynamic extracellular loops (ECL2) critical for ligand selectivity .

    LigandResidence Time (min)Binding Affinity (Kₐ)
    Risperidone2332.51 nM
    Aripiprazole1549.43 nM
    Nemonaptide1670.031 nM
    Data from D₂R-ligand binding kinetics

D₂ Autoreceptor Functions

  • Inhibition of dopamine release : D₂ autoreceptors reduce vesicular exocytosis via calcium channel modulation .

  • Long-term regulation : Suppress tyrosine hydroxylase activity, decreasing dopamine synthesis .

Pathophysiological Implications

  • Schizophrenia/Parkinson’s : Dysregulated D₂ autoreceptors alter dopamine tone, contributing to psychosis or motor deficits .

  • Inflammatory disorders : PGD₂/PGE₂-EP1 signaling exacerbates dopaminergic dysfunction in conditions like depression or chronic pain .

Propiedades

Fórmula molecular

C28H41NO6

Peso molecular

487.6

InChI

InChI=1S/C28H41NO6/c1-2-3-6-9-21(30)13-14-23-22(25(32)19-26(23)33)10-7-4-5-8-11-28(35)29-17-16-20-12-15-24(31)27(34)18-20/h4,7,12-15,18,21-23,25,30-32,34H,2-3,5-6,8-11,16-17,19H2,1H3,(H,29,35)/b7-4-,14-13+/t21-,22+,23+,25-/m0/s1

Clave InChI

LAUDQVBGQWVXEM-KCTPEUGASA-N

SMILES

O[C@@H](C1)[C@H](C/C=CCCCC(NCCC2=CC=C(O)C(O)=C2)=O)[C@@H](/C=C/[C@@H](O)CCCCC)C1=O

Sinónimos

PGD2 DA; PGD2 Dopamine

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prostaglandin D2 Dopamine
Reactant of Route 2
Prostaglandin D2 Dopamine
Reactant of Route 3
Prostaglandin D2 Dopamine
Reactant of Route 4
Prostaglandin D2 Dopamine
Reactant of Route 5
Prostaglandin D2 Dopamine
Reactant of Route 6
Prostaglandin D2 Dopamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.